Cas no 2228722-63-0 (5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine)

5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
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- 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine
- EN300-1996557
- 2228722-63-0
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- インチ: 1S/C9H7ClN4O2/c10-6-3-5(1-2-8(6)14(15)16)7-4-12-9(11)13-7/h1-4H,(H3,11,12,13)
- InChIKey: PWIGDCJDHRCZBF-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1=CN=C(N)N1)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 238.0257532g/mol
- どういたいしつりょう: 238.0257532g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 101Ų
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996557-0.5g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1996557-0.25g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1996557-2.5g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1996557-0.05g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1996557-0.1g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1996557-1g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 1g |
$1172.0 | 2023-09-16 | ||
Enamine | EN300-1996557-10.0g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1996557-10g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1996557-5.0g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 5g |
$3396.0 | 2023-06-01 | ||
Enamine | EN300-1996557-1.0g |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine |
2228722-63-0 | 1g |
$1172.0 | 2023-06-01 |
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amineに関する追加情報
Introduction to 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine (CAS No. 2228722-63-0)
5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its intricate molecular structure and versatile applications. This heterocyclic amine, with the chemical identifier CAS No. 2228722-63-0, has garnered considerable attention in recent years due to its potential role in the development of novel therapeutic agents. The compound’s structural framework, incorporating both chloro and nitro substituents on a phenyl ring, alongside an imidazole core, makes it a promising candidate for further exploration in medicinal chemistry.
The imidazole moiety is a crucial pharmacophore in many bioactive molecules, known for its ability to interact with biological targets such as enzymes and receptors. In 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine, the presence of the 3-chloro-4-nitrophenyl group introduces additional functionalization opportunities, enabling modifications that can fine-tune its pharmacological properties. This dual functionality has sparked interest among researchers aiming to develop compounds with enhanced binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications influence the biological activity of such compounds. Studies have indicated that the electron-withdrawing nature of the nitro group and the electron-donating effect of the chloro substituent can significantly impact the compound’s interactions with biological targets. These insights have guided synthetic strategies aimed at optimizing the compound’s pharmacokinetic and pharmacodynamic profiles.
In the context of drug discovery, 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine has been investigated for its potential applications in treating various diseases. Preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory and infectious diseases. The imidazole ring’s ability to mimic natural amino acid structures allows it to engage with biological pathways in unique ways, offering a scaffold for designing molecules with targeted therapeutic effects.
The synthesis of 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, have been employed to construct the desired molecular framework efficiently. These methodologies not only enhance the scalability of production but also allow for structural diversification, enabling the exploration of analogues with tailored properties.
From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for compounds intended for pharmaceutical use. The characterization of 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine through spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography provides critical data for regulatory submissions. These analytical methods confirm the compound’s identity and purity, which are paramount for ensuring safety and efficacy in clinical applications.
The growing interest in 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine underscores its potential as a building block for future therapeutics. As research progresses, collaborations between academic institutions and pharmaceutical companies are likely to accelerate the development pipeline for this compound and its derivatives. The integration of artificial intelligence (AI) into drug discovery processes has also shown promise in predicting novel applications and optimizing synthetic routes, further expediting the translation of laboratory findings into clinical reality.
In conclusion, 5-(3-chloro-4-nitrophenyl)-1H-imidazol-2-amine represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological relevance make it a valuable asset in the quest for innovative treatments. Continued research into this compound will likely yield significant advancements, contributing to improved patient outcomes across various therapeutic areas.
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